7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3/c1-2-3-4-11-26-20(27)16-10-7-14(12-17(16)23-21(26)28)19-24-18(25-29-19)13-5-8-15(22)9-6-13/h5-10,12H,2-4,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIVXJOBSHNXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated quinazoline derivatives.
Scientific Research Applications
7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Key Observations:
- Core Heterocycles: The target compound’s quinazoline-dione core differs from quinoline-dione () and thieno-pyrimidine-dione (), which may alter electronic properties and binding affinities.
- Substituent Diversity : The pentyl chain in the target compound contrasts with shorter alkyl (e.g., methyl in ) or aromatic (e.g., benzyl in ) groups, affecting lipophilicity.
- Heterocyclic Moieties : The 1,2,4-oxadiazole in the target compound is also present in , but its combination with bromophenyl and pentyl groups is unique.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- logP : The target compound’s pentyl chain increases lipophilicity (logP ~4.2) compared to analogs with smaller alkyl groups (e.g., logP ~3.5–3.8 in ).
- Solubility : Low solubility (<0.1 mg/mL) is common due to aromatic/heterocyclic bulk, though sulfonyl groups in improve solubility slightly.
Table 3: Reported Activities of Analogous Compounds
Key Observations:
- Antimicrobial Activity : Bromophenyl and oxadiazole groups (as in the target compound) are associated with antimicrobial effects in .
Biological Activity
The compound 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties supported by research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.27 g/mol. The presence of the 1,2,4-oxadiazole and quinazoline moieties contributes to its biological activity.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a broad spectrum of biological activities. The specific compound under consideration has been evaluated for several key activities:
1. Antimicrobial Activity
A study highlighted the synthesis and evaluation of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate antimicrobial activity with significant inhibition zones against Staphylococcus aureus and Escherichia coli. Specifically:
- Inhibition Zone against S. aureus : 12 mm
- Inhibition Zone against E. coli : 15 mm
- Minimum Inhibitory Concentration (MIC) values were reported as 65 mg/mL for E. coli and 80 mg/mL for S. aureus .
2. Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. In vitro assays indicated that the compound could inhibit cancer cell proliferation in various human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), DU-145 (prostate cancer).
- Results : Compounds similar to the one showed promising cytotoxicity with IC50 values lower than standard chemotherapeutics .
3. Other Biological Activities
Quinazolines have also been reported to exhibit:
- Antioxidant Properties : Protecting cells from oxidative stress.
- Anti-inflammatory Effects : Reducing inflammation in various models.
- Cytotoxicity Against Fungal Strains : Particularly effective against Candida albicans, with inhibition zones comparable to established antifungal agents .
Case Study 1: Antimicrobial Efficacy
In a comparative study, compounds derived from quinazoline frameworks were tested against multiple bacterial strains. The results indicated that modifications at the oxadiazole position significantly influenced antimicrobial potency. For instance:
- Compound with triazole moieties showed enhanced activity compared to its counterparts.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 13 | S. aureus | 12 | 80 |
| 15 | E. coli | 15 | 65 |
| Control | Ampicillin | Varies | Varies |
Case Study 2: Anticancer Evaluation
A series of quinazoline derivatives were synthesized and tested for their anticancer properties using the MTT assay. The study revealed that specific substitutions on the quinazoline ring enhanced cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | <10 |
| B | A549 | <15 |
| C | DU-145 | <20 |
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve high purity and yield?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core, followed by oxadiazole ring cyclization. Key steps include:
- Coupling Reactions: Use of 4-bromophenyl derivatives and pentylamine under reflux with DMF or DMSO as solvents .
- Cyclization: Employ POCl₃ or CDI (1,1'-carbonyldiimidazole) for oxadiazole formation at 80–100°C .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve purity .
Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate) and confirm purity via HPLC (>95% by C18 reverse-phase column) .
Q. What characterization techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer: Use orthogonal analytical methods:
- NMR Spectroscopy: ¹H/¹³C NMR to verify quinazoline (δ 7.8–8.2 ppm for aromatic protons) and oxadiazole (δ 8.5–8.7 ppm) moieties .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., m/z 471.311 for C₂₁H₁₉BrN₄O₄) .
- FT-IR: Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-O-C oxadiazole) .
Q. What strategies are recommended to improve solubility for in vitro biological assays?
- Methodological Answer: Solubility challenges arise from hydrophobic pentyl and bromophenyl groups. Strategies include:
Q. How should researchers design initial biological activity screening for this compound?
- Methodological Answer: Prioritize targets based on structural analogs:
- Enzyme Assays: Test inhibition of kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays (IC₅₀ determination) .
- Cell-Based Assays: Use MTT/WST-1 viability assays in cancer lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Antimicrobial Screening: Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?
- Methodological Answer: Focus on modifying substituents while retaining the quinazoline-oxadiazole core:
- Substitution Patterns: Replace 4-bromophenyl with chloro/fluoro analogs to assess halogen effects on target binding .
- Alkyl Chain Variation: Test shorter (propyl) or branched (isopentyl) chains to optimize lipophilicity .
- In Silico Modeling: Perform docking studies (AutoDock Vina) using crystallographic data of target enzymes (e.g., PDB 1M17) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigate via:
Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies:
- pH Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability: Heat to 40–60°C for 1–7 days; assess decomposition products using TGA-DSC .
Q. What mechanistic studies are recommended to elucidate its enzyme inhibition mode?
- Methodological Answer: Determine inhibition kinetics:
- Competitive Binding Assays: Use varying substrate concentrations (Lineweaver-Burk plots) .
- Surface Plasmon Resonance (SPR): Measure real-time binding affinity (KD) to purified enzymes .
- X-ray Crystallography: Co-crystallize with target enzymes to identify key interactions (e.g., hydrogen bonds with oxadiazole) .
Q. How can selective functionalization of the quinazoline core be achieved without disrupting the oxadiazole ring?
- Methodological Answer: Use protecting groups and regioselective catalysts:
Q. What in vivo models are appropriate for preliminary pharmacokinetic and toxicity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
